N-(3,5-dichlorophenyl)ethanesulfonamide
Description
N-(3,5-Dichlorophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonyl group (-SO₂CH₂CH₃) attached to a 3,5-dichlorophenyl ring. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . For example, 3-(3,5-dichlorophenyl)-N-(1-methyl)2,4-dioxo-1-imidazolidine carboxamide () is a fungicide with a molecular weight of 330.17 g, suggesting that the dichlorophenyl group enhances bioactivity against fungal pathogens .
The compound’s structural framework—combining electron-withdrawing chlorine substituents and a sulfonamide moiety—may influence its solubility, stability, and binding affinity. Ethanesulfonamide derivatives, such as N-(2,4-dichlorophenyl)ethanesulfonamide (QB-5326, 95% purity; ), demonstrate the importance of substituent positioning on physicochemical properties and biological efficacy .
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChI Key |
YWQFIKPREUAMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)ethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides
Oxidation: Sulfonic acids
Reduction: Amines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Substituent Positioning
- N-(2,4-Dichlorophenyl)ethanesulfonamide (QB-5326): This positional isomer substitutes chlorine at the 2- and 4-positions of the phenyl ring.
- N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide :
Replacing the ethanesulfonyl group with a nitrobenzenesulfonyl group introduces additional electron-withdrawing effects, which could enhance stability and crystallinity. The crystal structure of this compound () reveals planar geometry, favoring π-π stacking interactions in solid-state packing .
Functional Group Variations
Table 1: Comparative Data of Selected Compounds
Key Observations:
Bioactivity : The 3,5-dichloro substitution pattern is critical for antifungal activity, as seen in the imidazolidinecarboxamide derivative () .
Solubility Trends: Sulfonamides with nitro or cyano groups () are likely more soluble in polar solvents than non-functionalized analogs.
Synthetic Utility : Ethanesulfonamide derivatives like QB-5326 () serve as intermediates in drug synthesis, underscoring their versatility .
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